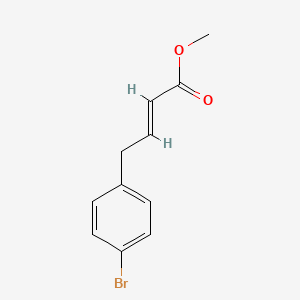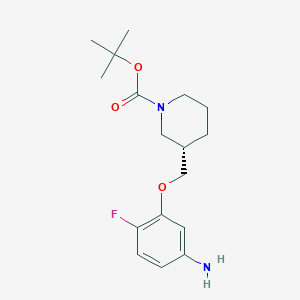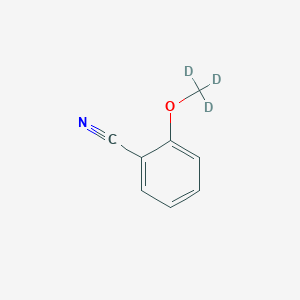
2-(Methoxy-D3)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid that is slightly soluble in water . This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
2-(Methoxy-D3)benzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of o-anisidine with sodium nitrite to form a diazonium salt, which is then reacted with lead cyanide in the presence of benzene. The mixture is subjected to steam distillation, and the benzene layer is separated, dried, and distilled under reduced pressure to obtain this compound . Another method involves the synthesis from o-anisaldehyde .
Chemical Reactions Analysis
2-(Methoxy-D3)benzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methoxy-D3)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methoxy-D3)benzonitrile involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it can act as a substrate for enzymes, leading to the formation of specific products that can be measured to study enzyme activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Methoxy-D3)benzonitrile can be compared with other similar compounds, such as:
2-Methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-Methoxybenzamide: Contains an amide group instead of a nitrile group.
2-Methoxybenzylamine: Contains an amine group instead of a nitrile group.
These compounds share similar structural features but differ in their functional groups, leading to different chemical properties and applications. The uniqueness of this compound lies in its nitrile group, which imparts specific reactivity and applications in organic synthesis and scientific research.
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-(trideuteriomethoxy)benzonitrile |
InChI |
InChI=1S/C8H7NO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3/i1D3 |
InChI Key |
FSTPMFASNVISBU-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1C#N |
Canonical SMILES |
COC1=CC=CC=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


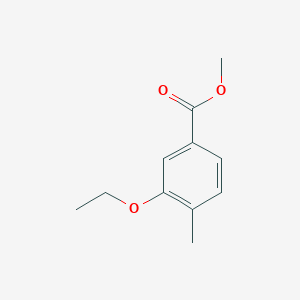
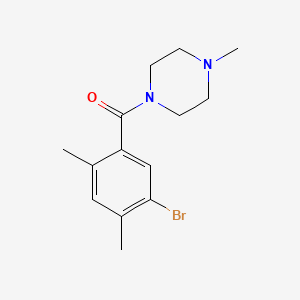

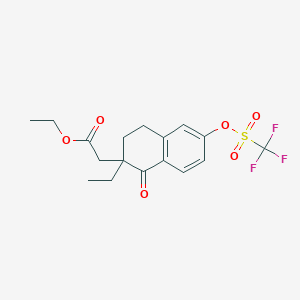
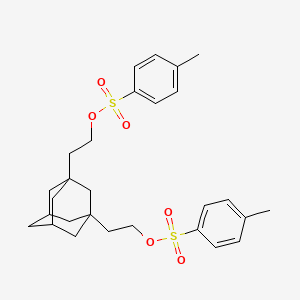


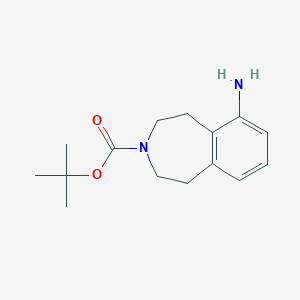
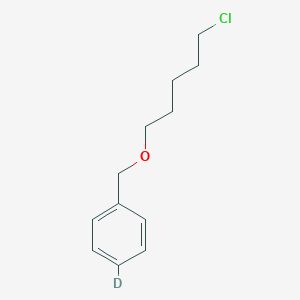
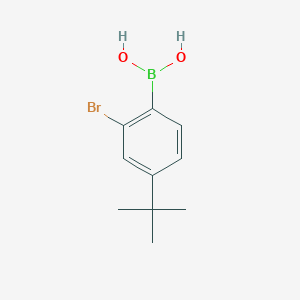

![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
